2-[2-(Morpholino)ethoxy]-3-picoline
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-[2-(3-methylpyridin-2-yl)oxyethyl]morpholine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2/c1-11-3-2-4-13-12(11)16-10-7-14-5-8-15-9-6-14/h2-4H,5-10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJOUOBVTGYNPCB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)OCCN2CCOCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preclinical Pharmacological Investigations and Elucidation of Biological Activity of 2 2 Morpholino Ethoxy 3 Picoline
In Vivo Studies Utilizing Preclinical Animal Models
Selection and Justification of Appropriate Animal Models for Investigating Potential Therapeutic Areas
No information available.
Efficacy Assessment in Disease-Specific Preclinical Models
No information available.
Pharmacodynamic Marker Identification and Validation in Animal Studies
No information available.
Ex Vivo Analysis of Tissue Samples from Animal Models
No information available.
Mechanisms of Action at the Molecular and Subcellular Levels
Identification of Primary and Secondary Molecular Targets of 2-[2-(Morpholino)ethoxy]-3-picoline
No information available.
Investigation of Intracellular Localization and Distribution
The intracellular fate of a compound is a critical determinant of its pharmacological activity. For this compound, understanding its localization and distribution within the cell provides insights into its potential molecular targets and mechanisms of action. While direct studies on this specific compound are not extensively available, the intracellular behavior can be inferred from the properties of its constituent morpholino and picoline moieties.
Morpholino oligonucleotides, which share the morpholine (B109124) ring structure, are known to be delivered to the cytosol and nucleus of cells. Unmodified morpholinos can diffuse between the cytoplasm and the nucleus, suggesting that once inside the cell, they can access targets in both compartments nih.gov. The efficiency of cellular uptake can be a limiting factor, but various delivery methods have been developed to introduce these molecules directly into the cytosol nih.gov. Techniques such as microinjection are commonly used in preclinical settings to ensure cytoplasmic delivery, from where the molecules can be apportioned to daughter cells during division nih.gov. The uncharged nature of the morpholino backbone generally results in weak interactions with proteins, which may influence its distribution and prevent non-specific binding izfs.org.
Confocal imaging studies on other heterocyclic compounds have demonstrated that structural modifications can lead to specific mitochondrial localization researchgate.net. Therefore, it is plausible that this compound could exhibit specific subcellular distribution patterns based on its physicochemical properties.
Table 1: General Factors Influencing Intracellular Distribution of Morpholino and Picoline Derivatives
| Feature | Influence on Distribution | Potential Localization |
| Morpholino Ring | Facilitates cytosolic and nuclear access once inside the cell. | Cytosol, Nucleus |
| Picoline Ring | Affects membrane permeability and organelle accumulation. | Varies based on physicochemical properties. |
| Overall Charge | Influences interaction with charged cellular components and membranes. | Could favor accumulation in organelles with specific charge characteristics. |
| Lipophilicity | Determines the ability to cross lipid bilayers of the plasma membrane and organelles. | Higher lipophilicity may lead to accumulation in lipid-rich structures. |
| Side Chains | Can be modified to target specific cellular compartments. | Mitochondria, Endoplasmic Reticulum, Lysosomes. |
Omics Technologies for Pathway Elucidation (e.g., Gene Expression, Proteomics)
Omics technologies, including genomics, transcriptomics (gene expression), and proteomics, are powerful tools for elucidating the biological pathways affected by a compound. For this compound, these approaches can reveal its mechanism of action by providing a global view of changes in gene and protein expression.
Gene Expression Analysis:
Transcriptomic analysis, often performed using techniques like RNA sequencing (RNA-seq), can identify genes that are up- or down-regulated in response to treatment with this compound. This can provide clues about the cellular processes and signaling pathways that are modulated by the compound. For instance, studies on other heterocyclic compounds have utilized gene expression profiling to understand their effects on cellular function.
Morpholino-based oligonucleotides are well-established tools for modulating gene expression by blocking translation or altering mRNA splicing nih.govresearchgate.netnih.govresearchgate.net. While this compound is a small molecule and not an antisense oligonucleotide, the presence of the morpholino moiety might confer interactions with RNA or RNA-binding proteins, thereby influencing gene expression.
Proteomics Analysis:
Proteomics involves the large-scale study of proteins, their structures, and their functions. Chemical proteomics, in particular, can be employed to identify the direct protein targets of a small molecule. This often involves immobilizing the compound on a solid support to "pull down" its binding partners from cell lysates. Subsequent analysis by mass spectrometry can then identify these interacting proteins.
Proteomic studies on other classes of compounds have successfully identified novel protein targets and shed light on previously unknown mechanisms of action. For example, proteomics has been used to identify protein kinases affected by certain inhibitor classes nih.gov. Given that the picoline moiety is part of many biologically active compounds, it is conceivable that this compound could interact with a specific set of proteins, and proteomics would be the key to identifying them. Changes in the abundance of specific proteins following treatment can also be quantified, providing further insight into the compound's effects on cellular pathways.
Table 2: Application of Omics Technologies in the Study of this compound
| Omics Technology | Application | Potential Findings |
| Transcriptomics (Gene Expression) | - Identify differentially expressed genes upon treatment.- Uncover affected signaling and metabolic pathways. | - Upregulation of stress-response genes.- Downregulation of cell cycle progression genes. |
| Proteomics | - Identify direct protein targets of the compound.- Quantify changes in protein expression levels.- Analyze post-translational modifications. | - Identification of a specific kinase or enzyme as a primary target.- Alterations in the levels of proteins involved in apoptosis or cell proliferation. |
The integrated analysis of data from these omics platforms would provide a comprehensive understanding of the molecular mechanisms underlying the pharmacological effects of this compound.
Structure Activity Relationship Sar and Computational Studies of 2 2 Morpholino Ethoxy 3 Picoline Derivatives
Elucidation of Key Structural Features Critical for Biological Activity
The molecular architecture of 2-[2-(Morpholino)ethoxy]-3-picoline can be dissected into three primary components: the 3-picoline head, the morpholino tail, and the interconnecting ethoxy linker. The specific nature and interplay of these moieties are fundamental to the molecule's interaction with its biological targets.
The pyridine (B92270) ring is a cornerstone in medicinal chemistry, recognized for its presence in numerous FDA-approved drugs and its ability to engage in various biological interactions. mdpi.comnih.gov In derivatives of this compound, the 3-picoline moiety serves as a critical anchor for ligand-target binding. The nitrogen atom within the pyridine ring can act as a hydrogen bond acceptor, forming crucial interactions with amino acid residues in a receptor's binding pocket. scispace.com
The position of the methyl group at the 3-position (meta-position) of the pyridine ring is not arbitrary and significantly influences the compound's biological profile. Methyl groups can impact activity through steric and electronic effects. nih.gov A methyl group can enhance binding by fitting into a specific hydrophobic pocket within the target protein. nih.gov For instance, studies on neurokinin-3 receptor antagonists showed that methylation of a terminal pyridine ring led to a substantial increase in potency. mdpi.com Conversely, placing a methyl group where it causes steric hindrance can decrease binding affinity. mdpi.com The 3-methyl group, also known as 3-picoline, can also influence the electronic properties of the pyridine ring, which in turn affects its interaction capabilities. researchgate.net
Furthermore, the 2-alkoxy substitution on the pyridine ring is essential. In related pyridine derivatives, the presence and nature of an alkoxy group at this position can dramatically affect potency. acs.orggoogle.com The oxygen atom of the ether linkage can also participate in hydrogen bonding, further stabilizing the ligand-receptor complex.
The morpholino group is a widely used heterocycle in drug design, often referred to as a "privileged structure" due to its favorable properties. nih.govresearchgate.net It is frequently incorporated into lead compounds to enhance their drug-like characteristics, including aqueous solubility, metabolic stability, and pharmacokinetic profiles. biosynce.comsci-hub.seresearchgate.net
From a molecular recognition standpoint, the morpholino moiety serves several key functions. The oxygen atom of the morpholine (B109124) ring is a hydrogen bond acceptor, while the nitrogen atom, being weakly basic, can also participate in interactions, though this is less common. researchgate.netsci-hub.se Its ability to improve solubility is particularly advantageous for drug absorption and distribution. biosynce.com In many bioactive molecules, the morpholine ring is an integral part of the pharmacophore, directly contributing to binding affinity and selectivity for a wide range of receptors and enzymes. nih.govresearchgate.net For example, in a series of mTOR inhibitors, the incorporation of a morpholine moiety was a key design element, contributing to interactions within the active site. mdpi.com The chair-like conformation of the morpholine ring also provides a defined three-dimensional structure that can fit snugly into specific binding clefts. researchgate.net
Ether linkers, such as the ethoxy group in this compound, are known for their flexibility due to the rotational freedom around the C-O bonds. nih.govrsc.org This flexibility can be advantageous, as it allows the molecule to adapt its conformation to fit the geometric requirements of the binding site, a concept sometimes described as a trade-off between preorganization and fit. nih.gov However, excessive flexibility can also be detrimental, leading to an entropic penalty upon binding. beilstein-journals.org The two-carbon length of the ethoxy linker is often a sweet spot, providing sufficient distance and flexibility without being overly floppy. Studies on other bivalent ligands have shown that linkers that are slightly longer than the distance between binding sites can potentiate binding affinity by minimizing conformational entropy loss. researchgate.net In some anti-tubercular agents, altering the ether linker length had a profound impact on efficacy, with a propargyloxy linker (a three-carbon unit) showing superior activity in some cases, highlighting the linker's critical role. service.gov.uk
The potency and selectivity of this compound derivatives can be fine-tuned by introducing various substituents on either the picoline or morpholine rings. Structure-activity relationship (SAR) studies on analogous pyridine-containing compounds have provided valuable insights into these effects.
Generally, the introduction of small, electron-donating groups like methyl or electron-withdrawing groups like halogens can significantly alter biological activity. mdpi.com In a review of pyridine derivatives, it was found that the presence and position of methoxy (B1213986) (-OMe), hydroxyl (-OH), and amino (-NH2) groups often enhanced antiproliferative activity, whereas halogen atoms or bulky groups tended to decrease it. mdpi.comnih.gov
The following table summarizes the general effects of substituent variations on the pyridine ring based on findings from related classes of compounds.
| Position on Pyridine Ring | Substituent Type | General Effect on Potency/Activity | Reference |
| 4-position (para) | Methoxy (-OCH3) | Potency increase often observed | acs.org |
| 4-position (para) | Methyl (-CH3) | Variable, can increase or decrease potency | mdpi.com |
| 5-position (meta) | Methoxy (-OCH3) | Potency increase often observed | acs.org |
| 6-position (ortho) | Methyl (-CH3) | Can increase potency | mdpi.com |
| General | Halogens (F, Cl, Br) | Often decreases activity | mdpi.com |
| General | Bulky Groups | Generally decreases activity due to steric hindrance | mdpi.com |
This table is a generalized summary from studies on various pyridine derivatives and may not be directly predictive for all target classes.
These studies underscore that even minor structural modifications can lead to significant changes in biological outcomes, necessitating careful and systematic exploration of the chemical space around the core scaffold.
Quantitative Structure-Activity Relationship (QSAR) Modeling
To navigate the complex relationship between chemical structure and biological activity more efficiently, computational methods like Quantitative Structure-Activity Relationship (QSAR) modeling are employed. youtube.com QSAR seeks to establish a mathematical correlation between the chemical properties of a series of compounds and their measured biological activities. mdpi.comucr.edu
For heterocyclic compounds like pyridine derivatives, QSAR models are invaluable tools for optimizing lead compounds. nih.govnih.govnih.gov The process involves calculating a set of molecular descriptors for each compound in a series. These descriptors quantify various aspects of the molecule, including its electronic, steric, hydrophobic, and topological properties.
Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are then used to build a model that links these descriptors to the observed biological activity (e.g., IC50 values). nih.govnih.gov
Key Steps in QSAR Model Development:
Data Set Compilation: A series of compounds with a common structural scaffold and measured biological activities is assembled.
Descriptor Calculation: A wide range of 2D or 3D molecular descriptors are calculated for each compound.
Model Building: A training set of compounds is used to generate a statistically significant equation relating descriptors to activity.
Model Validation: The predictive power of the model is tested using an external set of compounds (test set) not used in model generation. nih.gov
For instance, a 3D-QSAR study on pyridine-substituted pyrimidine (B1678525) inhibitors of Mer kinase successfully developed a predictive model (q² = 0.599, r² = 0.984) that, in combination with molecular docking, helped identify key interactions and guide the design of more potent inhibitors. nih.gov Similarly, pharmacophore-based 3D-QSAR models can identify the crucial three-dimensional arrangement of chemical features (e.g., hydrogen bond acceptors, aromatic rings) required for activity. nih.govacs.org
These predictive models allow medicinal chemists to prioritize the synthesis of new derivatives that are most likely to have improved potency and selectivity, thereby accelerating the drug discovery process and reducing the reliance on extensive, resource-intensive synthesis and screening. mdpi.com
Application of Machine Learning in SAR Analysis
The exploration of Structure-Activity Relationships (SAR) for derivatives of this compound is significantly accelerated by the application of machine learning (ML). ML-driven Quantitative Structure-Activity Relationship (QSAR) models offer a powerful alternative to traditional, time-intensive experimental screening by predicting the biological activity of novel compounds based on their molecular structures. scielo.br These computational approaches are essential in modern drug discovery for rapidly triaging virtual libraries of derivatives, prioritizing synthesis efforts, and optimizing lead compounds. scielo.brnih.gov
The process begins with a curated dataset of this compound analogues with experimentally determined biological activities (e.g., IC₅₀ or Kᵢ values). For each molecule, a wide array of numerical representations, known as molecular descriptors, are calculated. These can range from simple 2D descriptors (e.g., molecular weight, logP, topological indices) to more complex 3D descriptors that account for the molecule's spatial arrangement. researchgate.net
Various ML algorithms are then trained on this data to build predictive models. Commonly employed methods include:
Support Vector Machines (SVM): A powerful classification and regression technique that finds an optimal hyperplane to separate data points into different classes or to predict a continuous value. researchgate.net
Random Forest (RF): An ensemble method that constructs multiple decision trees during training and outputs the mode of the classes (classification) or mean prediction (regression) of the individual trees, reducing the risk of overfitting. scielo.br
Deep Neural Networks (DNN): A class of sophisticated models with multiple layers (deep learning) that can learn complex, non-linear relationships between molecular features and activity. researchgate.net
The performance of these models is rigorously evaluated using statistical metrics such as the coefficient of determination (R²) for the training set and the predictive R² (q²) from cross-validation. The model's true predictive power is ultimately assessed using an external test set of compounds not seen during training. nih.gov For instance, a high-quality QSAR model might achieve an R² value close to 0.80 and a root-mean-squared error (RMSE) below 1.5 log units, indicating a strong correlation and low prediction error. researchgate.net The insights from these models can highlight which molecular fragments or properties of the this compound scaffold are crucial for the desired biological effect.
Table 1: Illustrative Performance Metrics for a Hypothetical ML-QSAR Model of this compound Derivatives
| Machine Learning Model | Descriptors Used | R² (Training Set) | q² (Cross-Validation) | RMSE (Test Set) |
| Support Vector Machine (SVM) | 2D/3D Descriptors | 0.85 | 0.78 | 1.25 |
| Random Forest (RF) | Molecular Fingerprints | 0.91 | 0.82 | 1.10 |
| Deep Neural Network (DNN) | Combined Descriptors | 0.88 | 0.81 | 1.15 |
Molecular Docking and Dynamics Simulations
Computational techniques such as molecular docking and molecular dynamics (MD) simulations provide atomic-level insights into how derivatives of this compound interact with their biological targets. These methods are indispensable for rational drug design, allowing researchers to visualize binding modes, predict affinities, and understand the dynamic nature of the ligand-receptor complex. nih.govunipd.it
Prediction of Ligand-Target Binding Modes and Affinities
Molecular docking is a computational method used to predict the preferred orientation of a ligand when it binds to a target protein. For a series of this compound derivatives, docking simulations can screen them against the three-dimensional structure of a target receptor, such as a kinase, G-protein coupled receptor, or enzyme. researchgate.netnih.gov The process involves sampling a vast number of possible conformations and orientations of the ligand within the protein's binding site and scoring them using a scoring function.
This scoring function calculates a binding affinity or docking score, typically expressed in kcal/mol, which estimates the free energy of binding. A lower (more negative) value indicates a more favorable and stable interaction. nih.govsemanticscholar.org These simulations can reveal crucial molecular interactions, such as:
Hydrogen Bonds: Formed between the morpholine oxygen or pyridine nitrogen and polar residues in the binding pocket.
Hydrophobic Interactions: Involving the picoline methyl group and the aliphatic portions of the morpholine and ethoxy linker with nonpolar residues.
Pi-Pi Stacking: Potential interactions between the aromatic picoline ring and residues like phenylalanine, tyrosine, or tryptophan. researchgate.net
By comparing the docking scores and predicted binding poses across a series of derivatives, researchers can build a structure-activity relationship, understanding how modifications to the scaffold affect target binding.
Table 2: Example of Molecular Docking Results for Hypothetical this compound Derivatives Against a Target Kinase
| Compound Derivative | Modification | Docking Score (kcal/mol) | Key Interacting Residues |
| Derivative A | None (Parent Scaffold) | -7.5 | LYS-78, GLU-95, PHE-150 |
| Derivative B | 4-fluoro on picoline ring | -8.2 | LYS-78, GLU-95, PHE-150, LEU-148 |
| Derivative C | N-oxide on morpholine | -6.9 | LYS-78, ASP-160 |
| Derivative D | Propoxy linker instead of ethoxy | -7.1 | LYS-78, GLU-95, VAL-85 |
Conformational Analysis and Energetic Contributions to Binding
While docking provides a static snapshot of the binding event, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms in the ligand-protein complex over time. nih.gov An MD simulation, typically run for nanoseconds to microseconds, provides critical information on the stability of the predicted docking pose and the conformational flexibility of the ligand and protein. nih.gov
The conformational properties of the this compound scaffold are crucial for its binding. The morpholine ring typically adopts a stable chair conformation, while the ethoxy linker allows for significant rotational freedom. nih.govnih.gov MD simulations can explore the accessible conformations of the ligand within the binding site, revealing whether the initial docked pose is maintained or if the ligand shifts to a more stable binding mode.
Key analyses from MD simulations include:
Root Mean Square Deviation (RMSD): Measures the average deviation of the protein and ligand backbone atoms over time, indicating the stability of the complex.
Root Mean Square Fluctuation (RMSF): Reveals the flexibility of individual residues or parts of the ligand, highlighting regions with high mobility.
Binding Free Energy Calculations (e.g., MM/GBSA): Post-processing of MD trajectories can provide a more accurate estimation of binding energy by accounting for solvent effects and entropic contributions. This allows for the decomposition of the total energy into contributions from specific interactions (e.g., van der Waals, electrostatic, hydrogen bonds), clarifying the energetic drivers of binding. rowan.eduumw.edu.pl
De Novo Drug Design and Scaffold Hopping Approaches Based on this compound
The this compound framework serves as a valuable starting point for the discovery of novel chemical entities through advanced computational strategies like scaffold hopping and de novo design. These approaches aim to generate molecules with new core structures that retain or improve upon the desired biological activity while offering different physicochemical properties or a novel intellectual property position. nih.govnih.govsemanticscholar.orgresearchgate.net
Scaffold Hopping is a lead optimization strategy that involves replacing the central molecular core (the scaffold) with a bioisosteric equivalent—a chemically different group that retains similar steric and electronic properties required for biological activity. nih.gov Starting with the this compound scaffold, a medicinal chemist might explore various hops to discover new chemotypes. plos.org This can be performed using computational algorithms that search databases for fragments that can replace the core while maintaining the spatial orientation of key functional groups. researchgate.net
De Novo Drug Design algorithms build novel molecules from scratch, often within the constraints of a target's binding pocket. researchgate.net These programs can use fragments from the this compound structure as building blocks or "seed" structures. The algorithm then "grows" new molecules by adding atoms or functional groups in a step-by-step manner, optimizing the fit and interaction energy within the binding site at each stage. neurips.cc This can lead to the discovery of completely unique molecular architectures that still satisfy the pharmacophoric requirements for activity.
Table 3: Potential Scaffold Hopping Strategies for the this compound Core
| Original Scaffold Fragment | Potential Bioisosteric Replacements (Hops) | Rationale |
| 3-Picoline | Pyrimidine, Pyridazine, Phenyl, Thiazole | Modify H-bond acceptors/donors, alter aromatic properties. |
| Morpholine | Piperidine (B6355638), Piperazine (B1678402), Thiomorpholine, Pyrrolidine | Modulate solubility, basicity, and H-bonding capacity. |
| Ethoxy Linker | Propyloxy, Amide, Reverse Amide, Sulfonamide | Change flexibility, stability, and polarity. |
Advanced Research Methodologies and Analytical Techniques in 2 2 Morpholino Ethoxy 3 Picoline Research
Spectroscopic and Spectrometric Techniques for Structural Elucidation and Purity Assessment in Research
Spectroscopic and spectrometric methods are fundamental to the structural analysis of 2-[2-(Morpholino)ethoxy]-3-picoline. They provide detailed information about the atomic and molecular composition, connectivity, and the functional groups present in the molecule.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of this compound. Both ¹H and ¹³C NMR spectra provide critical data on the chemical environment of each hydrogen and carbon atom, respectively.
¹H NMR: The proton NMR spectrum allows for the identification of all the distinct proton groups within the molecule. The expected signals would correspond to the protons on the 3-picoline ring, the methyl group, the two methylene (B1212753) groups of the ethoxy chain, and the two pairs of methylene groups in the morpholine (B109124) ring. The chemical shifts (δ), signal multiplicities (e.g., singlet, triplet), and integration values are used to assign each signal to its specific protons. For instance, the protons on the pyridine (B92270) ring are expected to appear in the aromatic region (typically δ 7.0-8.5 ppm), while the aliphatic protons of the ethoxy and morpholine moieties would appear upfield. pw.edu.plchemicalbook.comchemicalbook.com
¹³C NMR: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal, allowing for the confirmation of the total number of carbon atoms and their chemical environment (e.g., aromatic, aliphatic, attached to oxygen or nitrogen). orgsyn.org
Advanced NMR Techniques: Two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are often employed to establish the connectivity between protons and carbons, confirming the final structure. Furthermore, quantitative NMR (qNMR) can be utilized for purity assessment by integrating the signal of the target compound against a certified internal standard. orgsyn.orgnih.gov
| Structural Part | Atom Type | Predicted Chemical Shift (ppm) | Notes |
|---|---|---|---|
| 3-Picoline Ring | Aromatic Protons (3H) | ~ 6.8 - 8.2 | Complex multiplet patterns. pw.edu.pl |
| Methyl Protons (-CH₃) | ~ 2.3 | Singlet. chemicalbook.com | |
| Aromatic Carbons (6C) | ~ 115 - 160 | Six distinct signals. orgsyn.org | |
| Ethoxy Chain | -O-CH₂-CH₂-N- | ~ 4.4 (O-CH₂) and ~ 2.8 (CH₂-N) | Typically triplets. |
| -O-CH₂-CH₂-N- | ~ 68 (O-CH₂) and ~ 58 (CH₂-N) | Two aliphatic carbon signals. | |
| Morpholine Ring | -N-(CH₂)₂- | ~ 2.6 | Triplet. |
| -O-(CH₂)₂- | ~ 3.7 | Triplet. |
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound. rfi.ac.uk
Standard MS: Using soft ionization techniques like Electrospray Ionization (ESI), the mass spectrum of this compound would typically show a prominent peak for the protonated molecule [M+H]⁺ at an m/z value of approximately 223.29, confirming the molecular weight of the compound (222.29 g/mol ). sigmaaldrich.com
High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, which is crucial for determining the elemental formula of a molecule. nih.gov By comparing the experimentally measured exact mass to the calculated mass, the molecular formula can be confirmed with a high degree of confidence, distinguishing it from other compounds with the same nominal mass. orgsyn.orgnews-medical.net Tandem MS (MS/MS) experiments can be performed to induce fragmentation of the parent ion. The resulting fragmentation pattern provides "pieces of the puzzle," helping to verify the connectivity of the different structural moieties, such as the picoline head and the morpholino-ethoxy tail. rfi.ac.uk
| Ion | Calculated Exact Mass (m/z) | Observed Mass (m/z) | Technique |
|---|---|---|---|
| [C₁₂H₁₈N₂O₂ + H]⁺ | 223.1441 | Typically within 5 ppm of calculated value | ESI-TOF google.com |
IR and UV-Vis spectroscopy provide complementary information regarding the functional groups and electronic properties of the molecule.
Infrared (IR) Spectroscopy: FT-IR spectroscopy is used to identify the functional groups present in this compound by detecting the vibrations of its chemical bonds. Characteristic absorption bands would confirm the presence of the aromatic picoline ring (C=C and C=N stretching), the aliphatic C-H bonds of the methyl and methylene groups, and the strong C-O-C stretching vibrations of the ether linkage and the morpholine ring. pw.edu.plresearchgate.net
Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum provides information about the electronic transitions within the molecule. The primary chromophore in this compound is the picoline ring system. The spectrum would exhibit characteristic absorption maxima (λₘₐₓ) corresponding to π→π* transitions within this aromatic system. researchgate.net This technique is particularly useful for quantitative analysis in conjunction with chromatography, where a detector can be set to a specific wavelength, such as 262 nm which is used for picoline analysis, to measure the compound's concentration. nih.gov
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Aromatic C-H | Stretching | 3000 - 3100 |
| Aliphatic C-H | Stretching | 2850 - 3000 |
| Aromatic C=C and C=N | Stretching | 1450 - 1600 |
| Ether C-O-C | Stretching | 1050 - 1250 (asymmetric) |
Chromatographic Methods for Compound Purification and Analysis in Research
Chromatographic techniques are essential for separating this compound from reaction mixtures, by-products, and starting materials, as well as for assessing its purity.
High-Performance Liquid Chromatography (HPLC) is the most common method for determining the purity of non-volatile compounds like this compound.
Methodology: A reversed-phase HPLC method is typically employed, using a C18 stationary phase column. The mobile phase usually consists of a mixture of water (often with a pH modifier like formic acid or ammonium (B1175870) acetate) and an organic solvent such as acetonitrile (B52724) or methanol, run in either an isocratic or gradient mode. nih.govresearchgate.net Detection is commonly achieved using a UV detector set at a wavelength where the picoline chromophore absorbs strongly (e.g., ~262 nm). nih.gov The purity of a sample is determined by integrating the area of the peak corresponding to the compound and expressing it as a percentage of the total area of all observed peaks. Method validation would involve assessing parameters like linearity, accuracy, precision, and the limits of detection (LOD) and quantitation (LOQ). researchgate.net
| Parameter | Typical Condition |
|---|---|
| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm) nih.gov |
| Mobile Phase | Water/Methanol or Water/Acetonitrile mixture nih.gov |
| Flow Rate | 0.8 - 1.0 mL/min researchgate.net |
| Detection | UV at ~262 nm nih.gov |
| Temperature | Ambient or controlled (e.g., 30 °C) researchgate.net |
Gas Chromatography (GC) is another powerful separation technique, primarily used for volatile and thermally stable compounds. While this compound has a relatively high boiling point, GC can be used to analyze its volatile precursors or potential impurities. nih.gov
Methodology: If the compound is sufficiently thermally stable, it can be analyzed directly by injecting a solution into the GC, where it is vaporized and separated on a capillary column (e.g., a 5% phenyl-polysiloxane column). mdpi.com The separated components are then detected, often by a Flame Ionization Detector (FID) for quantitation or a Mass Spectrometer (MS) for definitive identification (GC-MS). coresta.org For compounds with poor volatility or thermal stability, derivatization can be employed to create a more volatile analogue prior to analysis. nih.gov Method validation for GC involves establishing linearity, recovery, and repeatability. coresta.org
X-ray Crystallography and Cryo-Electron Microscopy for Elucidating Target-Bound Structures
The precise understanding of how a ligand interacts with its biological target at an atomic level is fundamental to structure-based drug design. X-ray crystallography and cryo-electron microscopy (cryo-EM) are the leading techniques for determining the three-dimensional structures of these ligand-target complexes.
X-ray crystallography has historically been the gold standard for structural biology. The process involves crystallizing the target protein in complex with the ligand, in this case, this compound. These crystals are then bombarded with X-rays, and the resulting diffraction patterns are used to calculate the electron density map, which allows for the precise positioning of each atom in the complex. nih.govresearchgate.net This information reveals critical details about the binding pocket, including the specific hydrogen bonds, hydrophobic interactions, and other non-covalent forces that stabilize the ligand-target interaction. acs.org For instance, studies on similar heterocyclic compounds have successfully used X-ray crystallography to define their binding modes, guiding further chemical modifications to enhance potency and selectivity. crystallography.net
Cryo-electron microscopy (cryo-EM) has emerged as a powerful alternative, particularly for large, complex, or difficult-to-crystallize proteins. researchgate.net In cryo-EM, a solution of the target-ligand complex is rapidly frozen in a thin layer of vitreous ice, and thousands of images of individual particles are taken with an electron microscope. nih.gov These images are then computationally averaged and reconstructed to generate a high-resolution 3D model. researchgate.netnih.gov Cryo-EM has been instrumental in visualizing the structures of complex membrane proteins and multi-protein assemblies, such as G protein-coupled receptors (GPCRs) or ion channels, which are often challenging targets in drug discovery. youtube.comnih.gov Elucidating the structure of this compound bound to its target would provide invaluable insights into its mechanism of action, highlighting key residues involved in binding and guiding the rational design of new analogues with improved pharmacological profiles. youtube.com
| Technique | Principle | Application in this compound Research | Key Insights Gained |
| X-ray Crystallography | X-ray diffraction from a crystallized protein-ligand complex. | Determination of the high-resolution 3D structure of the compound bound to its purified and crystallized target protein. | Precise atomic coordinates, identification of key binding interactions (e.g., hydrogen bonds, van der Waals forces), and the conformation of the ligand in the active site. nih.govacs.org |
| Cryo-Electron Microscopy (Cryo-EM) | Averaging of thousands of 2D images of flash-frozen particles to reconstruct a 3D model. | Structural determination of the compound bound to large, flexible, or membrane-bound targets that are difficult to crystallize. nih.govnih.gov | Overall architecture of the complex, domain arrangements, and the location of the ligand-binding site within a large macromolecular assembly. researchgate.netnih.gov |
High-Throughput Screening (HTS) Methodologies for Novel Analogues
High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of hundreds of thousands to millions of compounds to identify new "hits" or starting points for drug development. plos.org In the context of this compound, HTS would be employed to discover novel analogues with potentially superior activity, selectivity, or pharmacokinetic properties. google.com
The process begins with the development of a robust and automated assay tailored to the biological target of interest. nih.gov There are two primary HTS approaches:
Target-Based HTS: These assays directly measure the effect of a compound on a purified target, such as an enzyme or receptor. For example, an enzymatic assay could measure the inhibition of a specific kinase, while a binding assay could quantify the displacement of a known ligand from a receptor by the test compounds. nih.gov
Cell-Based (Phenotypic) HTS: These assays measure a compound's effect on whole cells, providing a more physiologically relevant context. drugtargetreview.com This could involve monitoring changes in cell viability, gene expression, or specific signaling pathways. plos.org For instance, a screen could identify compounds that protect neuronal cells from a specific toxin or that modulate calcium mobilization in response to a stimulus. plos.org
Large, diverse chemical libraries are screened using these automated assays. google.com Hits from the primary screen are then subjected to a series of secondary and counter-screens to confirm their activity, determine their potency (e.g., IC₅₀ or EC₅₀ values), and rule out non-specific mechanisms or cytotoxicity. plos.org This structured approach allows for the efficient identification of promising analogues of this compound from vast collections of synthetic molecules or natural products. nih.gov
| HTS Strategy | Description | Example Application for this compound Analogues |
| Target-Based Screening | Assays using purified molecular targets (e.g., enzymes, receptors) to find direct modulators. nih.gov | An enzymatic assay to screen for more potent inhibitors of a specific kinase target. |
| Cell-Based Screening | Assays using living cells to measure a physiological or phenotypic response. drugtargetreview.com | A reporter gene assay in a cell line to identify compounds that modulate a specific signaling pathway. |
| Fragment-Based Screening | Screening libraries of small "fragments" to identify low-affinity binders, which are then optimized into more potent leads. | NMR or X-ray crystallography to screen for fragments that bind to the target, followed by synthetic elaboration to create novel analogues. |
| Virtual Screening | Computational docking of large virtual libraries of compounds into the 3D structure of the target protein. | Docking a library of commercially available picoline and morpholine derivatives into a homology model or crystal structure of the target to prioritize compounds for wet-lab testing. |
Bioanalytical Techniques for Preclinical Sample Analysis (e.g., LC-MS/MS in PK studies)
Once promising lead compounds are identified, their pharmacokinetic (PK) properties—absorption, distribution, metabolism, and excretion (ADME)—must be characterized in preclinical studies. nih.gov Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard bioanalytical technique for the quantitative analysis of small molecules like this compound in complex biological matrices such as plasma, serum, and tissue homogenates. nih.govmdpi.com
An LC-MS/MS method provides exceptional sensitivity and specificity, which is crucial for accurately measuring the low concentrations of a drug and its metabolites that are often present in biological samples. nih.govfrontiersin.org The development and validation of such a method is a rigorous process. diva-portal.org
The typical workflow involves:
Sample Preparation: This step is critical for removing proteins and other interfering substances from the biological matrix. Protein precipitation is a common and straightforward method. frontiersin.orgdiva-portal.org
Liquid Chromatography (LC): The prepared sample is injected into an LC system, where the analyte is separated from other components on a chromatographic column, typically a C18 column. frontiersin.orgdiva-portal.org A gradient of mobile phases (e.g., water with formic acid and acetonitrile) is used to elute the compound. medrxiv.org
Tandem Mass Spectrometry (MS/MS): As the compound elutes from the LC column, it enters the mass spectrometer. It is ionized, typically using electrospray ionization (ESI), and the specific mass-to-charge ratio (m/z) of the parent ion is selected. This ion is then fragmented, and a specific product ion is monitored for quantification, a process known as selected reaction monitoring (SRM). diva-portal.org This two-stage mass filtering provides very high specificity.
The method must be validated according to regulatory guidelines to ensure its reliability, covering parameters like linearity, accuracy, precision, recovery, and stability. frontiersin.orgdiva-portal.org The data generated from these PK studies are essential for understanding the compound's disposition in the body and for informing the design of further preclinical and clinical studies. nih.govmdpi.com
| Parameter | Description | Typical Acceptance Criteria |
| Linearity (r²) | The ability of the method to produce results that are directly proportional to the concentration of the analyte. | r² > 0.99 diva-portal.org |
| Lower Limit of Quantification (LLOQ) | The lowest concentration on the calibration curve that can be quantified with acceptable precision and accuracy. | Signal-to-noise ratio > 10; precision < 20%; accuracy within ±20%. diva-portal.org |
| Precision (% CV) | The closeness of agreement between a series of measurements from multiple samplings of the same homogeneous sample. | Intra-day and Inter-day precision (CV) ≤ 15% (≤ 20% at LLOQ). frontiersin.org |
| Accuracy (% Bias) | The closeness of the mean test results obtained by the method to the true concentration. | Within ±15% of the nominal value (±20% at LLOQ). frontiersin.org |
| Recovery (%) | The efficiency of the extraction procedure for an analyte from the biological matrix. | Consistent, precise, and reproducible. |
| Matrix Effect | The direct or indirect alteration or interference in response due to the presence of unintended analytes or other interfering substances in the sample. | Should be within acceptable limits, often assessed by comparing the response in post-extraction spiked samples to that in neat solution. frontiersin.org |
| Stability | The chemical stability of an analyte in a given matrix under specific conditions for given time intervals (e.g., freeze-thaw, short-term benchtop, long-term storage). | Analyte concentration should be within ±15% of the initial concentration. diva-portal.org |
Challenges and Future Directions in Academic Research on 2 2 Morpholino Ethoxy 3 Picoline
Methodological Challenges in Preclinical Research and Translating In Vitro to In Vivo Findings
A primary challenge in the preclinical investigation of 2-[2-(Morpholino)ethoxy]-3-picoline lies in the translation of findings from laboratory-based in vitro studies to whole-organism in vivo models. sygnaturediscovery.com This discrepancy is a well-documented issue in drug discovery and is influenced by a multitude of factors. sygnaturediscovery.comresearchgate.net
In vitro assays, while offering high throughput and cost-effectiveness for initial screening, often fail to replicate the complex physiological environment of a living organism. sygnaturediscovery.com Factors such as metabolism, distribution, and potential off-target effects within a complex biological system can significantly alter a compound's activity and efficacy compared to what is observed in isolated cell cultures or with specific molecular targets. sygnaturediscovery.com For instance, a compound may exhibit potent activity in a cellular assay but have poor bioavailability or rapid metabolism in vivo, rendering it ineffective. researchgate.net This gap between preclinical and clinical findings can stem from differences in physiology between animal models and humans, as well as variations in experimental conditions. researchgate.net
| Challenge | Description | Key Considerations |
| Metabolic Differences | The way this compound is metabolized can vary significantly between in vitro systems and different animal species, and ultimately in humans. | Species-specific enzyme activity, first-pass metabolism. |
| Bioavailability & Distribution | The extent and rate at which the compound reaches the systemic circulation and distributes to target tissues can be difficult to predict from in vitro data. | Formulation, route of administration, tissue permeability. sygnaturediscovery.com |
| Off-Target Effects | In vivo, the compound may interact with unintended biological targets, leading to unforeseen pharmacological effects or toxicities not observed in targeted in vitro assays. | Comprehensive safety pharmacology studies are crucial. |
| Model Limitations | Standard cell culture and animal models may not fully recapitulate the complexity of human diseases. | Development of more predictive models is necessary. tandfonline.com |
Overcoming these challenges necessitates a closer integration of various drug discovery disciplines, including pharmacology and drug metabolism science. sygnaturediscovery.com Advanced computational modeling and simulation techniques, such as physiologically based pharmacokinetic/pharmacodynamic (PBPK/PD) modeling, can aid in predicting the in vivo behavior of compounds based on in vitro data. sygnaturediscovery.comnih.gov
Opportunities for Exploring Novel Biological Activities and Therapeutic Areas
While initial research may have focused on a specific activity of this compound, there are significant opportunities to explore its potential in other therapeutic areas. The morpholine (B109124) and picoline moieties are present in numerous compounds with a wide range of biological activities. google.comekb.egacs.org
For instance, morpholine-containing compounds have been investigated as tachykinin receptor antagonists, which have potential applications in treating pain, inflammation, and central nervous system disorders. google.comgoogle.com The picoline scaffold is a key component of various biologically active molecules as well. researchgate.net Furthermore, derivatives of pyrimidine (B1678525), a related heterocyclic structure, have shown a vast array of pharmacological effects, including anti-inflammatory, analgesic, antiviral, and anticancer activities. rsc.orgnih.gov
The exploration of this compound for new therapeutic uses could involve screening against a diverse panel of biological targets. High-throughput screening campaigns and phenotypic screening in various disease models can uncover unexpected activities. Given the structural similarities to compounds with known anticancer properties, investigating its potential as an antitumor agent could be a fruitful avenue. acs.orgnih.gov
| Therapeutic Area | Potential Rationale based on Structural Moieties |
| Oncology | Morpholine and pyrimidine derivatives have demonstrated antitumor activities. acs.orgnih.govnih.gov |
| Inflammatory Diseases | Tachykinin receptor antagonism associated with morpholine compounds suggests potential in inflammatory conditions like arthritis. google.com Pyrimidine derivatives also exhibit anti-inflammatory effects. rsc.org |
| Neurodegenerative Diseases | Compounds acting on the central nervous system often contain morpholine or related heterocyclic structures. google.comnih.gov |
| Infectious Diseases | Pyrimidine derivatives have shown antibacterial and antifungal properties. rsc.org |
Development of More Physiologically Relevant Preclinical Models
To bridge the gap between in vitro and in vivo results, the development and utilization of more physiologically relevant preclinical models are paramount. tandfonline.com Traditional 2D cell cultures and animal models often fall short of accurately predicting human responses. researchgate.netgoogle.com
Emerging technologies offer promising alternatives:
3D Organoids and Spheroids: These three-dimensional cell culture systems more closely mimic the microenvironment and cellular interactions of native tissues, providing a more accurate platform for assessing compound efficacy and toxicity.
Microphysiological Systems (Organs-on-a-Chip): These devices contain cultured cells in a microfluidic environment that can simulate the function of human organs, allowing for the study of drug metabolism and effects in a more integrated system.
Humanized Animal Models: Genetically modified animals that express human genes, such as those for specific receptors or metabolic enzymes, can provide more relevant data on a compound's interaction with human targets. tandfonline.com
These advanced models can offer a more nuanced understanding of the absorption, distribution, metabolism, and excretion (ADME) properties of this compound, leading to better predictions of its clinical potential. nih.gov
Integration of Systems Biology and Network Pharmacology Approaches
A systems biology approach, which considers the complex interactions within biological systems, can provide a more holistic understanding of the mechanism of action of this compound. Instead of focusing on a single target, this approach investigates the broader effects of the compound on cellular pathways and networks.
Network pharmacology, a key component of systems biology, uses computational methods to analyze the interactions between drugs, targets, and diseases. This can help to:
Identify potential new targets for this compound.
Predict potential off-target effects and side effects.
Elucidate the molecular mechanisms underlying its observed biological activities.
Identify biomarkers to assess target engagement and therapeutic response. sygnaturediscovery.com
By integrating data from genomics, proteomics, and metabolomics with computational modeling, researchers can build comprehensive network models to guide further experimental investigation.
Collaborative Research Frameworks and Open Science Initiatives
The complexity of modern drug discovery and development necessitates collaborative research frameworks. nih.gov Sharing data, resources, and expertise among academic institutions, pharmaceutical companies, and regulatory agencies can accelerate the research process and avoid duplication of effort.
Open science initiatives, which promote the open availability and reusability of scientific knowledge, are becoming increasingly important. nih.gov For a compound like this compound, this could involve:
Public Databases: Depositing screening data, chemical structures, and experimental protocols in public databases.
Open Access Publishing: Making research findings freely available to the global scientific community.
Collaborative Platforms: Utilizing online platforms to facilitate communication and data sharing among researchers.
Such initiatives can foster a more transparent and efficient research ecosystem, ultimately benefiting both science and society. nih.gov
Leveraging Artificial Intelligence and Machine Learning in Compound Design and Research
Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize many aspects of drug discovery and development. nih.govpreprints.orgresearchgate.net For this compound, these technologies can be applied in several ways:
Lead Optimization: AI algorithms can analyze structure-activity relationships (SAR) to predict the biological activity of novel analogs of this compound, guiding the design of more potent and selective compounds. nih.govresearchgate.net
Predictive Toxicology: ML models can be trained on large datasets of chemical structures and toxicity data to predict the potential adverse effects of new compounds early in the research process.
Drug Repurposing: AI can analyze vast amounts of biological and clinical data to identify new therapeutic uses for existing compounds, including this compound. nih.gov
Data Analysis: Machine learning can be used to analyze complex datasets from high-throughput screening and systems biology experiments to identify patterns and generate new hypotheses. mdpi.com
By integrating AI and ML into the research workflow, scientists can accelerate the pace of discovery and increase the probability of success in developing new therapeutic agents. nih.gov
Q & A
Basic Question: What are the common synthetic routes for 2-[2-(Morpholino)ethoxy]-3-picoline, and how are intermediates validated?
Answer:
The synthesis typically involves coupling a morpholino-ethoxy moiety to 3-picoline. A standard route includes:
- Step 1: Activation of the hydroxyl group in 2-(morpholino)ethanol via tosylation or halogenation.
- Step 2: Nucleophilic substitution with 3-picoline derivatives (e.g., 3-picoline bromide) under basic conditions (e.g., K₂CO₃ in DMF) .
- Validation: Intermediates are characterized using LCMS (e.g., m/z 1055 [M+H]+ in related morpholino-ethoxy compounds) and HPLC (retention time 0.81 minutes under SQD-FA05 conditions) to confirm purity and structural integrity .
Advanced Question: How can competing side reactions during the synthesis of this compound be minimized?
Answer:
Competing pathways (e.g., over-alkylation or ether cleavage) are mitigated by:
- Optimized Reaction Conditions: Use of anhydrous solvents, controlled temperature (e.g., 60–80°C), and stoichiometric ratios favoring the nucleophile (3-picoline derivative).
- Catalytic Strategies: Palladium or copper catalysts may enhance selectivity for the ethoxy-morpholino linkage, as seen in analogous aryl ether syntheses .
- In Situ Monitoring: Real-time FTIR or NMR tracks intermediate formation, allowing rapid adjustment of reaction parameters .
Basic Question: What analytical techniques are critical for characterizing this compound?
Answer:
Key techniques include:
- LCMS/HPLC: For molecular weight confirmation (e.g., m/z values) and purity assessment (e.g., >95% by peak area) .
- NMR Spectroscopy: ¹H/¹³C NMR identifies substitution patterns (e.g., ethoxy-morpholino vs. regioisomers) and confirms absence of residual solvents .
- Elemental Analysis: Validates stoichiometric ratios of C, H, N, and O .
Advanced Question: How can structural ambiguities in this compound derivatives be resolved?
Answer:
Ambiguities (e.g., positional isomerism or stereochemistry) require:
- X-ray Crystallography: Defines absolute configuration, as applied to morpholine derivatives in acetylcholinesterase inhibitor studies .
- Computational Modeling: DFT calculations predict NMR chemical shifts or IR spectra, cross-validated against experimental data .
- Advanced MS/MS Fragmentation: Differentiates isomers via unique fragmentation patterns .
Basic Question: What are the primary research applications of this compound?
Answer:
The compound serves as:
- Chemical Intermediate: For synthesizing pharmacologically active morpholine derivatives (e.g., kinase inhibitors or receptor modulators) .
- Biological Probe: The morpholino group enhances solubility and membrane permeability, enabling studies on enzyme-substrate interactions .
Advanced Question: How does the morpholino-ethoxy moiety influence the compound’s behavior in biological systems?
Answer:
- Solubility & Stability: The morpholino group improves aqueous solubility, while the ethoxy linker balances lipophilicity for membrane penetration .
- Target Engagement: In proteomics, the morpholino-ethoxy group facilitates hydrogen bonding with active-site residues (e.g., observed in acetylcholinesterase complexes) .
- Metabolic Resistance: Ethoxy linkages reduce susceptibility to oxidative degradation compared to methylene analogs .
Basic Question: How should this compound be stored to ensure stability?
Answer:
- Storage Conditions: Under inert atmosphere (N₂/Ar) at –20°C in amber vials to prevent hydrolysis or photodegradation.
- Stability Monitoring: Regular HPLC checks for degradation products (e.g., morpholine or picoline derivatives) .
Advanced Question: How can contradictory solubility data for this compound be reconciled across studies?
Answer:
Contradictions often arise from:
- Solvent Polarity Effects: Use standardized solvents (e.g., DMSO, PBS) for comparisons.
- pH-Dependent Solubility: Conduct pH-solubility profiling (e.g., 2–12 range) to identify optimal conditions .
- Dynamic Light Scattering (DLS): Detects aggregation states that artificially lower measured solubility .
Basic Question: What safety precautions are recommended when handling this compound?
Answer:
- PPE: Gloves, lab coat, and goggles to avoid dermal/ocular exposure.
- Ventilation: Use fume hoods due to potential amine or morpholine vapors.
- Waste Disposal: Neutralize with dilute acetic acid before aqueous disposal .
Advanced Question: What strategies are employed to study the compound’s interaction with biological targets?
Answer:
- Surface Plasmon Resonance (SPR): Quantifies binding kinetics (ka/kd) to receptors or enzymes .
- Cryo-EM/X-ray Crystallography: Resolves binding modes in target complexes (e.g., acetylcholinesterase) .
- Isothermal Titration Calorimetry (ITC): Measures thermodynamic parameters (ΔH, ΔS) of interactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
